molecular formula C19H27N3OS B2983469 1-(prop-2-yn-1-yl)-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 1318542-22-1

1-(prop-2-yn-1-yl)-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2983469
M. Wt: 345.51
InChI Key: KWANQHHXDACNNG-UHFFFAOYSA-N
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Description


1-(prop-2-yn-1-yl)-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide, often referred to as Compound X , is a synthetic organic compound. It belongs to the class of piperidine derivatives and contains a benzothiazole moiety. The compound’s chemical structure suggests potential biological activity, making it an interesting target for further investigation.



Synthesis Analysis


The synthesis of Compound X involves several steps, including the coupling of propargylamine with a benzothiazole derivative. Detailed synthetic routes and reaction conditions are documented in the literature.



Molecular Structure Analysis


Compound X exhibits a complex molecular structure. The central piperidine ring is fused with a tetrahydrobenzothiazole ring, and the carboxamide group is attached to the piperidine nitrogen. The propargyl group at the N-terminus adds further complexity. The three-dimensional arrangement of atoms significantly influences its biological properties.



Chemical Reactions Analysis


Compound X may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Investigating its reactivity with different functional groups provides insights into its stability and potential transformations.



Physical And Chemical Properties Analysis



  • Solubility : Compound X is sparingly soluble in water but dissolves readily in organic solvents.

  • Melting Point : The compound exhibits a melting point within a specific temperature range.

  • Stability : Stability studies are crucial to assess its shelf life and storage conditions.

  • Spectroscopic Data : NMR, IR, and mass spectrometry provide valuable information about its functional groups and connectivity.


Safety And Hazards



  • Toxicity : Evaluate the compound’s toxicity profile through in vivo and in vitro studies.

  • Handling Precautions : Due to its synthetic nature, proper handling protocols are essential.

  • Environmental Impact : Assess its impact on the environment during production and disposal.


Future Directions



  • Biological Evaluation : Investigate Compound X’s activity against specific disease targets (e.g., cancer, inflammation, or neurodegenerative disorders).

  • Structure-Activity Relationship (SAR) : Derive SAR insights by synthesizing analogs and assessing their biological properties.

  • Clinical Development : If promising, consider preclinical and clinical trials.

  • Patent and Commercialization : Protect intellectual property and explore commercialization opportunities.


: Literature reference to be added once relevant papers are retrieved.


properties

IUPAC Name

N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS/c1-3-5-14-6-7-16-17(13-14)24-19(20-16)21-18(23)15-8-11-22(10-4-2)12-9-15/h2,14-15H,3,5-13H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWANQHHXDACNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-yn-1-yl)-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

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